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molecular formula C7H7FO2 B2401854 4-Fluoro-3-(hydroxymethyl)phenol CAS No. 438049-37-7

4-Fluoro-3-(hydroxymethyl)phenol

Cat. No. B2401854
M. Wt: 142.129
InChI Key: MDGNKMOOSLLPBM-UHFFFAOYSA-N
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Patent
US07022707B2

Procedure details

2-Fluoro-5-hydroxybenzyl alcohol was prepared according to the following procedure: 2-Fluoro-5-hydroxybenzaldehyde: to a stirred solution of 2-fluoro-5-methoxybenzaldehyde (18.3 g) in dichloromethane (200 mL) at 0° C. was added dropwise a solution of boron tribromide in dichloromethane (1M, 120 mL, 1 eq.). The mixture was stirred for 3 h then concentrated to a volume of ˜50 mL and partitioned between ethyl acetate (500 mL) and water (500 mL). The organic layer was washed (water), dried (magnesium sulfate) and concentrated to give a red oil (22.7 g). The oil was purified by column chromatography (SiO2, DCM→DIPE) to give the product as a pink crystalline solid (9.9 g, 59% yield);
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
18.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:9]=[CH:8][C:7]([OH:10])=[CH:6][C:3]=1[CH:4]=[O:5].FC1C=CC(OC)=CC=1C=O.B(Br)(Br)Br>ClCCl>[F:1][C:2]1[CH:9]=[CH:8][C:7]([OH:10])=[CH:6][C:3]=1[CH2:4][OH:5]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C=O)C=C(C=C1)O
Name
Quantity
18.3 g
Type
reactant
Smiles
FC1=C(C=O)C=C(C=C1)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
120 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
then concentrated to a volume of ˜50 mL
CUSTOM
Type
CUSTOM
Details
partitioned between ethyl acetate (500 mL) and water (500 mL)
WASH
Type
WASH
Details
The organic layer was washed (water)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (magnesium sulfate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC1=C(CO)C=C(C=C1)O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 22.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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